Phosphinic acid, (o-bromophenyl)phenyl-

Description

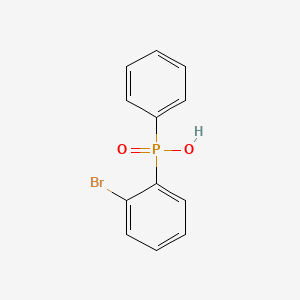

Electronic Configuration of Phosphorus Center

The phosphorus atom in phosphinic acid, (o-bromophenyl)phenyl- adopts a tetrahedral geometry, consistent with sp³ hybridization. This configuration arises from the bonding of phosphorus to three aromatic groups (two phenyl and one o-bromophenyl) and one hydroxyl (-OH) group. The valence electron configuration of phosphorus in this compound involves three single bonds to carbon atoms and one single bond to oxygen, leaving a lone pair of electrons localized on the phosphorus center. This lone pair contributes to the compound’s ability to act as a Lewis base in coordination chemistry.

The electron-withdrawing effect of the bromine atom in the ortho position modifies the electron density at the phosphorus center. This perturbation influences reactivity, particularly in reactions involving nucleophilic attack or redox processes. For instance, the bromine atom’s inductive effect slightly polarizes the P–O bond, enhancing the acidity of the hydroxyl group compared to non-halogenated phosphinic acids.

Bromine-Phenyl Spatial Orientation Effects

The ortho-bromine substitution introduces significant steric hindrance and electronic effects. The bromine atom’s position on the phenyl ring creates a non-planar arrangement, as the bulky bromine atom forces adjacent substituents into staggered conformations. This spatial distortion reduces molecular symmetry and may impede crystallization.

Electronically, the bromine atom’s -I effect withdraws electron density from the phenyl ring, which is transmitted to the phosphorus center via conjugation. This delocalization stabilizes the phosphorus-oxygen bond, as evidenced by infrared spectroscopy showing a red shift in the P–O stretching frequency compared to non-halogenated analogues. Additionally, the ortho-bromine’s steric bulk limits rotational freedom around the C–P bond, locking the molecule into a specific conformation that could enhance chiral recognition in asymmetric synthesis.

Properties

CAS No. |

109817-40-5 |

|---|---|

Molecular Formula |

C12H10BrO2P |

Molecular Weight |

297.08 g/mol |

IUPAC Name |

(2-bromophenyl)-phenylphosphinic acid |

InChI |

InChI=1S/C12H10BrO2P/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9H,(H,14,15) |

InChI Key |

SOSFPISJRXUWMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphinic acid, (o-bromophenyl)phenyl-, typically involves the reaction of phenylphosphinic acid with ortho-bromobenzene under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where phenylphosphinic acid is reacted with ortho-bromobenzene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Phosphinic acid, (o-bromophenyl)phenyl-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

Reduction: Reduction reactions can convert the phosphinic acid group to phosphine or phosphine derivatives.

Substitution: The bromine atom in the ortho-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Phosphonic acids, phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphinic acids.

Scientific Research Applications

Antibacterial Activity

Phosphinic acids have been recognized for their antibacterial properties. Research indicates that compounds containing phosphinic acid moieties can inhibit bacterial growth effectively. For instance, studies have shown that phosphonic acids exhibit significant activity against various strains, including Bacillus subtilis and Escherichia coli .

Drug Development

The structural features of (o-bromophenyl)phenyl- make it a candidate for drug development. Its ability to act as a pro-drug allows for targeted delivery systems in therapeutic applications, particularly in treating infections or diseases caused by resistant bacterial strains .

Enzyme Inhibition

Phosphinic acids have been studied as inhibitors of certain enzymes, such as carbonic anhydrases. These enzymes play crucial roles in physiological processes, and their inhibition can lead to therapeutic benefits in conditions like glaucoma and epilepsy .

Photovoltaics

Research has demonstrated that phosphonic acids can be utilized in the fabrication of photovoltaic devices. The incorporation of phosphonic acid derivatives enhances the stability and efficiency of solar cells by improving charge transport properties .

Catalysis

Phosphinic acid compounds are also explored as catalysts in various chemical reactions. Their ability to facilitate C–X (X=C, N, O, S) bond formations is particularly noteworthy, contributing to advancements in organic synthesis methodologies .

Water Treatment

Due to their chemical properties, phosphinic acids can be employed in water treatment processes to remove heavy metals and other contaminants from wastewater. Their effectiveness in binding with metal ions makes them valuable agents for environmental remediation .

Biodegradation Studies

Research into the biodegradation of phosphonic acids has revealed their potential impact on environmental health. Understanding the degradation pathways helps assess the ecological risks associated with their use in industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of phosphinic acid, (o-bromophenyl)phenyl-, involves its interaction with specific molecular targets. In medicinal chemistry, it can act as a metalloprotease inhibitor by binding to the active site of the enzyme and preventing its activity. The phosphinic acid group mimics the transition state of the substrate, leading to effective inhibition. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenylphosphinic Acid (C₆H₅P(O)OH)

- Structure : A simpler analog lacking the o-bromophenyl substituent.

- Properties :

- Acidity : pKa ≈ 1.8–2.5 (depending on solvent), weaker than phosphonic acids but stronger than phosphine oxides due to resonance stabilization of the conjugate base .

- Coordination Chemistry : Forms 6-membered chelate rings with metals like Cu(II) and Fe(III), with log β values (formation constants) ranging from 3.5–5.2 in aqueous solutions .

- Applications : Used as a catalyst in stereospecific substitutions (e.g., chirality transfer in alcohol substitutions) .

Key Difference : The absence of bromine in phenylphosphinic acid reduces steric bulk and electron-withdrawing effects, making it less effective in stabilizing transition states in certain catalytic reactions compared to (o-bromophenyl)phenyl- analogs .

Diphenylphosphinic Acid ((C₆H₅)₂P(O)OH)

- Structure : Features two phenyl groups attached to phosphorus.

- Properties :

- Applications : Explored in polymer stabilization and as a precursor for flame retardants .

Alkylphosphinic Acids (e.g., Bis(2-ethylhexyl)phosphinic Acid)

- Structure : Aliphatic substituents (e.g., 2-ethylhexyl) replace aromatic groups.

- Properties :

- Applications : Industrial-scale metal recovery processes .

Key Difference : The aromatic bromine in (o-bromophenyl)phenyl- phosphinic acid likely reduces lipophilicity but enhances coordination strength with transition metals compared to alkylated analogs .

Phosphonic Acids (e.g., Glyphosate)

- Structure : Contains a P(O)(OH)₂ group instead of P(O)OH.

- Properties :

- Applications : Herbicides (glyphosate), corrosion inhibitors .

Key Difference : Phosphinic acids like (o-bromophenyl)phenyl- derivatives are less acidic but offer greater structural flexibility for tailoring steric and electronic properties in drug design .

Q & A

Q. What are the structural and chemical properties of (o-bromophenyl)phenylphosphinic acid?

Methodological Answer: The compound’s structure includes a phosphinic acid core (H₂PO₂⁻) substituted with an o-bromophenyl group and a phenyl group. Key properties include:

- Molecular Formula : Likely C₁₂H₁₀BrO₂P (analogous to phenylphosphinic acid derivatives ).

- Acidity : The o-bromophenyl group may enhance acidity due to electron-withdrawing effects, as seen in substituted aryl phosphinic acids .

- Stereoelectronic Effects : Bromine’s ortho position influences steric hindrance and electronic interactions, impacting reactivity in catalysis .

Characterization Tools : Use X-ray crystallography (e.g., as in ), NMR (³¹P and ¹H), and FT-IR to confirm structure and substituent effects.

Q. How is (o-bromophenyl)phenylphosphinic acid synthesized?

Methodological Answer: Synthesis typically involves:

Phosphorylation : Reacting o-bromophenylmagnesium bromide with phenylphosphonic dichloride (analogous to aryl phosphinic acid synthesis ).

Acid Hydrolysis : Hydrolyze the intermediate phosphonite ester under controlled acidic conditions .

Key Considerations :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted bromoaryl precursors.

- Yield Optimization : Steric hindrance from the o-bromo group may necessitate longer reaction times or elevated temperatures.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ³¹P NMR : To confirm phosphinic acid formation (δ ~20–30 ppm for H₂PO₂⁻ derivatives ).

- X-ray Crystallography : Resolve steric effects of the o-bromo substituent and hydrogen-bonding networks .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₂H₁₀BrO₂P ≈ 296.0 g/mol).

- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for catalytic applications .

Advanced Research Questions

Q. How does (o-bromophenyl)phenylphosphinic acid function in asymmetric catalysis?

Methodological Answer: The compound’s dual acidic sites (P–OH and Brønsted acid moieties) enable chiral induction in reactions like:

- Mannich Reactions : Design experiments with imines and ketones, monitoring enantiomeric excess (ee) via chiral HPLC .

- Mechanistic Probes : Use deuterium labeling (e.g., D₂O quenching) to study proton transfer pathways.

Data Contradictions : Some studies show reduced ee with bulky o-substituents due to steric clashes, necessitating catalyst tuning .

Q. What is its behavior in metal complexation studies?

Methodological Answer:

- Equilibrium Constants : Use potentiometric titrations (pH 2–12) to determine logβ values for complexes with Cu²⁺ or Fe³⁺ .

- Chelation Geometry : UV-Vis and EPR spectroscopy identify coordination modes (e.g., monodentate vs. bridging).

Challenge : Competing protonation equilibria may obscure metal-binding data; maintain ionic strength (0.1 M KCl) for accuracy .

Q. How does the o-bromo substituent influence redox properties?

Methodological Answer:

- Cyclic Voltammetry : Compare reduction potentials of (o-bromophenyl)phenylphosphinic acid vs. non-halogenated analogs.

- Reducing Capacity : Test in reactions requiring H⁻ transfer (e.g., deoxygenation of sulfoxides), quantifying yields via GC-MS .

Note : Bromine’s electron-withdrawing effect may suppress reducing power relative to H₃PO₂ derivatives .

Q. What are the toxicological and environmental implications of this compound?

Methodological Answer:

- Acute Toxicity : Follow OECD Guideline 423; administer graded doses to rodent models, monitoring LD₅₀ (analogous to phenylphosphinic acid ).

- Environmental Persistence : Use OECD 301B biodegradation tests; brominated aromatics often show low mineralization rates, suggesting potential bioaccumulation .

Contradictions : While phosphinic acids are generally low in toxicity, brominated derivatives may require stricter handling protocols .

Q. How can computational methods optimize its applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.